REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:15])[NH:4][N:5]=[CH:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.[OH-].[Na+].[H][H]>[Pd].O>[CH:10]1([CH2:9][O:8][C:7]2[CH:6]=[N:5][NH:4][C:3](=[O:15])[CH:2]=2)[CH2:11][CH2:12][CH2:13][CH2:14]1 |f:1.2|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(NN=CC1OCC1CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(NN=CC1OCC1CCCC1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75.1 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
shook overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A pressure vial containing
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was removed from the hydrogenator
|
Type
|
TEMPERATURE
|
Details
|
warmed with a heat gun
|
Type
|
FILTRATION
|
Details
|
quickly filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with warm water and methylene chloride
|
Type
|
FILTRATION
|
Details
|
The filtrate was filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
CUSTOM
|
Details
|
to remove some residual catalyst
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove organics
|
Type
|
CONCENTRATION
|
Details
|
Upon concentrating the aqueous layer
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)COC1=CC(NN=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 499.6 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |